molecular formula C21H23N5O4S2 B2673768 (Z)-ethyl 4-(9-methyl-3-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate CAS No. 607692-37-5

(Z)-ethyl 4-(9-methyl-3-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate

Cat. No.: B2673768
CAS No.: 607692-37-5
M. Wt: 473.57
InChI Key: WUZMVCMNMVVEOK-QINSGFPZSA-N
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Description

(Z)-ethyl 4-(9-methyl-3-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C21H23N5O4S2 and its molecular weight is 473.57. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

The compound mentioned is a part of a broader category of chemical compounds that have been synthesized for various biological activities, including anti-inflammatory, analgesic, antimicrobial, antilipase, antiurease, hypoglycemic, anticancer, and antiangiogenic properties. A notable study outlines the synthesis of novel compounds derived from visnagenone and khellinone, showcasing their ability as cyclooxygenase inhibitors with significant analgesic and anti-inflammatory activities (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020). Another research effort involves microwave-assisted synthesis of hybrid molecules containing various acid moieties, indicating good to moderate antimicrobial activity alongside notable antiurease and antilipase activities (Serap Başoğlu, Serdar Ulker, S. Alpay‐Karaoglu, N. Demirbas, 2013).

Anticancer and Antidiabetic Applications

Research into N-(pyrimidin-4-yl)thiazol-2-amine derivatives highlighted the discovery of compounds acting as dual-acting hypoglycemic agents by activating glucokinase and PPARγ, showcasing potential in lowering glucose levels in mice (Huihui Song et al., 2011). The exploration of thioxothiazolidin-4-one derivatives revealed their significant impact on tumor growth inhibition and antiangiogenic effects in mouse models, indicating their potential as anticancer agents (S. Chandrappa et al., 2010).

Antimicrobial and Antifungal Activities

Studies on the synthesis and in vitro antiproliferative activity of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines revealed some compounds exhibiting good activity, hinting at their potential as anticancer agents (L. Mallesha et al., 2012). Additionally, the antimicrobial activity of new pyridine derivatives was investigated, showing variable and modest activity against bacterial and fungal strains, highlighting the importance of chemical modifications for enhancing biological effects (N. Patel, S. N. Agravat, Faiyazalam M. Shaikh, 2011).

Properties

IUPAC Name

ethyl 4-[9-methyl-3-[(Z)-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O4S2/c1-4-30-20(29)25-10-8-24(9-11-25)17-14(12-15-19(28)23(3)21(31)32-15)18(27)26-7-5-6-13(2)16(26)22-17/h5-7,12H,4,8-11H2,1-3H3/b15-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUZMVCMNMVVEOK-QINSGFPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)C=C4C(=O)N(C(=S)S4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)/C=C\4/C(=O)N(C(=S)S4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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